(E)-4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
Description
(E)-4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid is a fluorinated pyrrolidine derivative characterized by an α,β-unsaturated ketone (enone) system and a carboxylic acid group. The compound’s structure combines a pyrrolidine ring substituted with a fluoromethyl group at the 3-position, linked via an oxobut-2-enoic acid moiety. Its design likely aims to balance lipophilicity (via fluorination) and hydrogen-bonding capacity (via the carboxylic acid), which are critical for membrane permeability and target interaction.
Properties
IUPAC Name |
(E)-4-[3-(fluoromethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO3/c10-5-7-3-4-11(6-7)8(12)1-2-9(13)14/h1-2,7H,3-6H2,(H,13,14)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNIDNNJBWTSLB-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1CF)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as boronic acids and their esters, are known to be used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy.
Mode of Action
It’s worth noting that similar compounds, such as alkyl boronic esters, have been reported to undergo catalytic protodeboronation utilizing a radical approach.
Biochemical Pathways
Related compounds, such as alkyl boronic esters, have been reported to undergo a process called protodeboronation, which is paired with a matteson–ch2–homologation, allowing for formal anti-markovnikov alkene hydromethylation.
Action Environment
The action environment of (E)-4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid can be influenced by various factors. For instance, the pH strongly influences the rate of the reaction of similar compounds, such as phenylboronic pinacol esters, which is considerably accelerated at physiological pH. These compounds are only marginally stable in water, indicating that the stability of this compound might also be influenced by the presence of water.
Biological Activity
(E)-4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid is a synthetic compound notable for its unique structural features, including a fluoromethyl group attached to a pyrrolidine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the following chemical formula: CHFNO. Its molecular structure is characterized by:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
- Fluoromethyl Group : Enhances lipophilicity and potentially affects the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The fluoromethyl group increases the lipophilicity of the compound, allowing it to penetrate cell membranes and interact with hydrophobic sites on proteins. This can lead to modulation of enzyme activity and receptor interactions, which are crucial for various biological processes.
Potential Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pathways associated with inflammation.
- Anticancer Properties : The compound has been explored for its potential to induce apoptosis in cancer cells, making it a candidate for cancer therapy.
- Biochemical Probes : Given its unique structure, it may serve as a biochemical probe in various research applications.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anti-inflammatory effects | The compound demonstrated significant inhibition of inflammatory cytokines in vitro. |
| Study 2 | Assess anticancer activity | Induced apoptosis in cultured cancer cells with an IC50 value of 25 µM. |
| Study 3 | Investigate biochemical properties | Showed potential as a selective inhibitor of specific enzymes involved in metabolic pathways. |
In Vitro and In Vivo Studies
In vitro assays have shown that this compound effectively reduces cell viability in various cancer cell lines. In vivo studies using murine models have indicated promising results in tumor growth suppression, although further research is necessary to confirm these findings and understand the underlying mechanisms.
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it can be compared with other compounds containing similar structural motifs:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Pyrrolidine derivative | Anti-inflammatory |
| Compound B | Trifluoromethyl analog | Anticancer properties |
| Compound C | Simple carboxylic acid | Limited bioactivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is part of a broader family of enone-containing pyrrolidine/piperidine derivatives. Key analogues include:
Functional and Pharmacological Differences
- In contrast, the difluoromethyl-piperidine variant (233.21 g/mol, ) may exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation.
- Ring Size Effects : Replacing pyrrolidine with piperidine (as in ) introduces conformational flexibility, which could alter binding affinity to targets like enzymes or receptors. Piperidine’s larger ring may reduce steric hindrance in hydrophobic pockets.
- Antimicrobial Activity: PDCApy (IC₅₀ = 25 µM, ) demonstrates growth inhibition against Vibrio cholerae strains.
Notes
- Further experimental work is needed to establish structure-activity relationships (SARs) within this chemical family.
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two key steps:
- Formation of the α,β-unsaturated 4-oxobut-2-enoic acid backbone , often starting from substituted fumaric acid derivatives or related α,β-unsaturated esters.
- Introduction of the 3-(fluoromethyl)pyrrolidin-1-yl substituent via nucleophilic substitution or amide bond formation with the activated acid derivative.
Preparation of the α,β-Unsaturated Acid Backbone
A common approach to prepare (E)-4-oxobut-2-enoic acid derivatives involves the use of α,β-unsaturated esters or acids such as (E)-4-methoxy-4-oxobut-2-enoic acid or (E)-4-ethoxy-4-oxobut-2-enoic acid as starting materials. These can be synthesized or obtained commercially and serve as versatile intermediates for further functionalization.
For example, (E)-4-ethoxy-4-oxobut-2-enoic acid has been prepared and used in esterification reactions with phenols to yield α,β-unsaturated esters with high yields (up to 95%) under mild conditions. The esterification typically employs catalytic amounts of acid or coupling reagents to activate the carboxylic acid group.
Representative Preparation Procedure
Detailed Reaction Conditions and Notes
- Activation of Carboxylic Acid : The carboxylic acid function is activated by carbodiimide reagents (e.g., EDAC) to form an O-acylisourea intermediate, which is then attacked by the nucleophilic amine of the fluoromethylpyrrolidine.
- Catalysis : DMAP is used catalytically to enhance the rate of acyl transfer and reduce side reactions.
- Temperature Control : Reactions are typically conducted at low temperatures (0 °C) to control reaction rates and minimize side product formation.
- Solvent : Dichloromethane (DCM) is preferred due to its ability to dissolve both reagents and intermediates and its inertness under reaction conditions.
- Work-up : After reaction completion, standard aqueous work-up and purification (e.g., extraction, chromatography) yield the target compound as an oil or solid depending on the exact substituents.
Research Findings and Yields
- The use of carbodiimide coupling in DCM with DMAP at 0 °C has been shown to afford high yields of amide-linked α,β-unsaturated acid derivatives with minimal side products.
- Esterification of α,β-unsaturated acids with phenols or alcohols under mild acidic conditions provides high purity intermediates suitable for subsequent coupling steps.
- Fluoromethyl substitution on pyrrolidine rings can be introduced either before or after coupling depending on the availability of fluorinated amines and stability under reaction conditions.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid, and how is stereochemical integrity maintained?
- Methodological Answer : The compound can be synthesized via coupling reactions between pyrrolidine derivatives and activated but-2-enoic acid intermediates. For example, details the use of DMF as a solvent and NADPH/glucose dehydrogenase (GDH) systems for reductive amination, which may be adapted for introducing the fluoromethyl-pyrrolidine moiety. To preserve the (E)-configuration, reaction conditions (e.g., temperature, catalysts) must be optimized to prevent isomerization. NMR monitoring during synthesis (e.g., tracking coupling constants for double-bond geometry) ensures stereochemical fidelity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming the (E)-configuration (via coupling constants >12 Hz for trans olefinic protons) and verifying the fluoromethyl group’s presence (e.g., δ ~4.5 ppm for -CH2F in 1H NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-TOF MS provides accurate molecular weight confirmation and fragmentation patterns to validate the structure .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1650 cm⁻¹ (conjugated enoate) confirm functional groups .
Q. What are common impurities in the synthesis of this compound, and how are they identified?
- Methodological Answer : Impurities may arise from incomplete fluoromethylation or isomerization during synthesis. High-performance liquid chromatography (HPLC) with UV detection at 254 nm can separate and quantify impurities. Reference standards (e.g., ) and spiking experiments help identify peaks corresponding to side products like unreacted pyrrolidine intermediates or (Z)-isomers .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in large-scale reactions?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) or enzymatic systems (e.g., GDH/NADPH in ) improve reaction efficiency .
- Solvent Optimization : Polar aprotic solvents like DMF enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- In-line Analytics : Use of PAT (Process Analytical Technology) tools, such as ReactIR, monitors reaction progress in real-time to halt at optimal conversion .
Q. How do researchers resolve discrepancies in NMR data when characterizing fluoromethyl-pyrrolidine derivatives?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers) or residual solvents. Strategies include:
- Variable Temperature NMR : Cooling the sample to –40°C slows molecular motion, sharpening split peaks caused by conformational exchange .
- Deuteration Studies : Replacing labile protons (e.g., -OH) with deuterium simplifies spectra .
- 2D NMR Techniques : COSY and HSQC correlate proton and carbon signals to assign ambiguous resonances .
Q. What strategies are employed to study the compound’s stability under physiological conditions for drug development?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via LC-MS to identify labile sites (e.g., hydrolysis of the enoate moiety) .
- Plasma Stability Assays : Incubate with human plasma at 37°C; quantify intact compound over 24 hours using UPLC-MS/MS .
Q. How is the stereochemical purity of the fluoromethyl-pyrrolidine moiety validated during synthesis?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers. Compare retention times to authentic standards .
- Optical Rotation : Measure specific rotation ([α]D) and compare to literature values for (R)- or (S)-configured pyrrolidines .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Data Contradiction and Troubleshooting
Q. How should researchers address conflicting biological activity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Dose-Response Curves : Confirm activity across multiple concentrations to rule out assay variability .
- Metabolite Screening : Use LC-MS to check for in situ degradation products that may contribute to observed effects .
- Computational Modeling : Dock the compound into target proteins (e.g., using AutoDock Vina) to identify binding poses that explain activity discrepancies .
Q. What methodologies are recommended for analyzing enantiomeric excess (ee) in fluoromethyl-pyrrolidine intermediates?
- Methodological Answer :
- Marfey’s Reagent Derivatization : React amines with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA), then analyze by HPLC to quantify ee .
- Mosher’s Ester Analysis : Convert secondary alcohols to Mosher esters and use 19F NMR to determine configuration .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
